4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol

Lipophilicity LogP Drug-likeness

4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol (CAS 1416339-05-3) is a 1,2,4-triazole derivative bearing a tert-butyl substituent at the 3-position of the triazole ring and an ethoxyphenol moiety at the 5-position. Its molecular formula is C14H19N3O2, with a molecular weight of 261.32 g/mol.

Molecular Formula C14H19N3O2
Molecular Weight 261.32 g/mol
Cat. No. B12121601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol
Molecular FormulaC14H19N3O2
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C2=NNC(=N2)C(C)(C)C)O
InChIInChI=1S/C14H19N3O2/c1-5-19-11-8-9(6-7-10(11)18)12-15-13(17-16-12)14(2,3)4/h6-8,18H,5H2,1-4H3,(H,15,16,17)
InChIKeyAMIGUHJQDFBRBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol (CAS 1416339-05-3): Physicochemical Identity and Procurement-Relevant Properties


4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol (CAS 1416339-05-3) is a 1,2,4-triazole derivative bearing a tert-butyl substituent at the 3-position of the triazole ring and an ethoxyphenol moiety at the 5-position. Its molecular formula is C14H19N3O2, with a molecular weight of 261.32 g/mol [1]. The compound possesses a computed XLogP3 of 3.3, a topological polar surface area (TPSA) of 71 Ų, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds [1]. It is commercially available as a research chemical with a minimum purity specification of 95% . This compound belongs to a broader class of phenoxy-phenyl-substituted triazoles investigated for fungicidal, antioxidant, and material protection applications [2][3].

Why Generic 1,2,4-Triazole-5-yl-2-ethoxyphenol Analogs Cannot Substitute 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol


Within the 4-(1,2,4-triazol-5-yl)-2-ethoxyphenol scaffold family, the identity of the 3-position substituent on the triazole ring dictates critical molecular properties—lipophilicity, steric profile, conformational flexibility, and metabolic stability—that directly influence performance in application contexts ranging from fungicidal activity to material protection [1][2]. The tert-butyl group imparts a distinct combination of moderate lipophilicity (XLogP3 = 3.3) and pronounced steric bulk that differs substantially from smaller cycloalkyl (e.g., cyclopropyl) or extended aromatic (e.g., 4-tert-butylphenyl) analogs [3][4]. Generic substitution with an in-class analog without matching these property parameters risks altered target binding, differential partitioning behavior, and inconsistent experimental reproducibility. The quantitative evidence below establishes where these property differences are verifiable and meaningful for scientific selection.

Quantitative Differentiation Evidence: 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: tert-Butyl vs. Cyclopropyl and 4-tert-Butylphenyl Analogs

The target compound exhibits a computed XLogP3 of 3.3, representing a moderate lipophilicity profile that balances membrane permeability with aqueous solubility [1]. In contrast, the cyclopropyl analog (CAS 1416347-21-1) is significantly less lipophilic with an estimated logP of approximately 1.3, while the 4-tert-butylphenyl analog (CAS 1416346-74-1) is substantially more lipophilic with an XLogP3 of 5.0 [1]. This places the target compound in an intermediate lipophilicity window distinct from both comparators.

Lipophilicity LogP Drug-likeness Physicochemical profiling

Molecular Weight Differentiation: Impact on Molar Dosing and Formulation

The target compound has a molecular weight of 261.32 g/mol [1]. The cyclopropyl analog (CAS 1416347-21-1) is lighter at 245.28 g/mol, while the 4-tert-butylphenyl analog (CAS 1416346-74-1) is significantly heavier at 337.4 g/mol [2]. This 6.5% reduction versus the cyclopropyl analog and 22.6% reduction versus the 4-tert-butylphenyl analog means that for a given mass of compound, the target provides a higher molar quantity than the phenyl analog but lower than the cyclopropyl analog.

Molecular weight Formulation Molar equivalence Dosing

Rotatable Bond Count and Conformational Flexibility: tert-Butyl vs. Cyclopropyl Rigidity

The target compound possesses 4 rotatable bonds, as computed by PubChem [1]. The cyclopropyl analog (CAS 1416347-21-1) has only 3 rotatable bonds due to the conformational restriction imposed by the cyclopropyl ring. Each additional rotatable bond increases conformational entropy, which can affect binding affinity through entropic penalties upon complex formation. The 4-tert-butylphenyl analog has 5 rotatable bonds [2], offering greater flexibility but potentially higher entropic cost.

Conformational flexibility Rotatable bonds Entropy Molecular recognition

Steric Bulk Differentiation: tert-Butyl Substituent Effects on Binding Site Complementarity and Metabolic Stability

The tert-butyl group at the 3-position of the triazole ring provides substantially greater steric bulk than the cyclopropyl or isopropyl substituents found in closely related analogs. The Taft steric parameter (Es) for tert-butyl is approximately -1.54, compared to -0.47 for isopropyl and -1.0 for cyclopropyl [1]. This increased steric demand can shield the triazole ring from metabolic enzymes [2] and restrict the conformational space available to binding site residues. In the broader class of 1,2,4-triazole fungicides, substituent steric effects at this position are known to modulate target site selectivity at fungal CYP51 [3].

Steric hindrance Metabolic stability CYP450 Structure-activity relationship

Purity Specification and Procurement-Quality Benchmark for Reproducible Research

The target compound is supplied by AKSci (Catalog 8189EM) with a minimum purity specification of 95% . A related analog, 5-(4-Ethoxy-3-methoxyphenyl)-3-isopropyl-1H-1,2,4-triazole (CAS 1416345-19-1, AKSci 7757DZ), shares the same 95% minimum purity benchmark . However, the target compound benefits from a defined long-term storage recommendation (cool, dry place) and is classified as non-hazardous for DOT/IATA transport , reducing logistical barriers for international procurement compared to analogs requiring cold-chain or hazardous material handling.

Purity Quality control Procurement specification Reproducibility

Hydrogen Bond Donor/Acceptor Profile and Topological Polar Surface Area Comparison

The target compound has 2 hydrogen bond donors (HBD), 4 hydrogen bond acceptors (HBA), and a topological polar surface area (TPSA) of 71 Ų [1]. The cyclopropyl analog (CAS 1416347-21-1) shares an identical HBD/HBA profile (2/4) with a similar TPSA (~71 Ų), while the 4-tert-butylphenyl analog (CAS 1416346-74-1) also has 2 HBD and 4 HBA but a slightly different TPSA due to the additional phenyl ring [2]. This indicates that the hydrogen bonding pharmacophore is conserved across this scaffold, while differentiation arises from the lipophilic and steric properties of the 3-position substituent rather than polar interactions.

Hydrogen bonding Polar surface area Membrane permeability Drug-likeness

Recommended Application Scenarios for 4-(3-(tert-Butyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol Based on Quantitative Differentiation Evidence


Fungicidal Lead Optimization: Steric Tuning of CYP51 Binding Site Complementarity

Researchers developing novel triazole fungicides targeting fungal CYP51 can use this compound as a steric probe. The tert-butyl group at the 3-position (Taft Es ≈ -1.54) provides greater steric bulk than cyclopropyl or isopropyl analogs, enabling systematic exploration of steric tolerance within the CYP51 active site. The moderate lipophilicity (XLogP3 = 3.3) maintains favorable partitioning while the conserved HBD/HBA profile (2/4) ensures the core pharmacophore remains intact [1]. This compound is positioned as a mid-range steric variant between the less hindered cyclopropyl analog (CAS 1416347-21-1) and the more lipophilic, sterically extended 4-tert-butylphenyl analog (CAS 1416346-74-1) [2].

Antioxidant Material Protection: Hindered Phenol-Triazole Conjugate for Thermal-Oxidative Stability

For industrial material protection applications, this compound combines the radical-scavenging potential of a phenolic hydroxyl with the thermal stability of a triazole ring. Literature precedent demonstrates that 1,2,4-triazole derivatives containing hindered phenol fragments enhance the thermal-oxidative stability of sealing liquids such as AG-4I, with triazolothiazoles bearing bulky alkyl substituents outperforming the commercial antioxidant Agidol-1 [1]. The tert-butyl substituent ortho to the triazole ring may provide steric protection of the phenolic OH, potentially improving antioxidant longevity, though direct comparative data for this specific compound versus Agidol-1 are not yet available in the public domain.

SAR Studies Requiring Controlled Conformational Flexibility

With 4 rotatable bonds, this compound occupies an intermediate position between the more rigid cyclopropyl analog (3 rotatable bonds) and the more flexible 4-tert-butylphenyl analog (5 rotatable bonds) [1][2]. This makes it a valuable tool for medicinal chemistry programs investigating the role of conformational entropy in target binding. The intermediate flexibility avoids both the excessive rigidity that may prevent induced-fit binding and the excessive flexibility that incurs high entropic penalties upon complex formation.

Procurement for International Collaborative Research Requiring Streamlined Logistics

For multi-site collaborative projects, the documented non-hazardous DOT/IATA transport classification (as verified by AKSci, Catalog 8189EM) removes regulatory barriers to international shipping [1]. The 95% minimum purity specification provides adequate quality assurance for most research applications without the cost premium of higher-purity grades. The recommended long-term storage condition (cool, dry place) eliminates cold-chain requirements, further simplifying procurement logistics compared to analogs that may require refrigerated storage.

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